N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It features a fluorinated nitrophenyl group and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Acylation: The formation of an acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Etherification: The attachment of the methylphenoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Solvent selection and purification techniques are also crucial in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of N-(2-amino-5-nitrophenyl)-2-(3-methylphenoxy)acetamide.
Substitution: Formation of N-(2-substituted-5-nitrophenyl)-2-(3-methylphenoxy)acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.
Materials Science: In the synthesis of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide
- N-(2-bromo-5-nitrophenyl)-2-(3-methylphenoxy)acetamide
- N-(2-fluoro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of organic molecules, making this compound potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-8-11(18(20)21)5-6-13(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFRASVUOCLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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